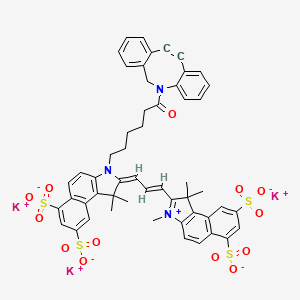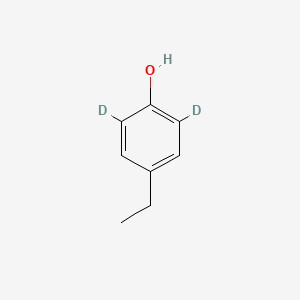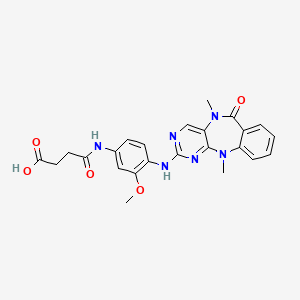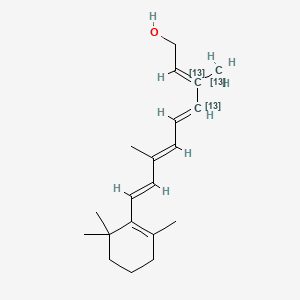
Sulfo-Cy3.5-DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cy3.5-DBCO is a fluorescent dye and a click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups . This compound is widely used in various scientific research fields due to its unique properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sulfo-Cy3.5-DBCO is synthesized through a series of chemical reactions involving the introduction of a sulfonate group to the cyanine dye and the attachment of the DBCO group. The synthetic route typically involves the following steps:
Synthesis of Cyanine Dye: The cyanine dye is synthesized by reacting a quaternary ammonium salt with a cyanine precursor under basic conditions.
Introduction of Sulfonate Group: The sulfonate group is introduced to the cyanine dye to enhance its water solubility. This is achieved by reacting the cyanine dye with a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.
Attachment of DBCO Group: The DBCO group is attached to the sulfonated cyanine dye through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Sulfo-Cy3.5-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it suitable for various applications in chemical biology and materials science .
Common Reagents and Conditions
Reagents: Azide-containing molecules, solvents (e.g., dimethyl sulfoxide, water).
Conditions: Room temperature, aqueous or organic solvents, mild reaction conditions.
Major Products
The major product formed from the SPAAC reaction between this compound and azide-containing molecules is a stable triazole linkage. This product retains the fluorescent properties of the cyanine dye, making it useful for imaging and labeling applications .
Wissenschaftliche Forschungsanwendungen
Sulfo-Cy3.5-DBCO has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling of biomolecules such as proteins, nucleic acids, and lipids for imaging and tracking studies.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents. It is particularly useful in molecular imaging and targeted drug delivery.
Industry: Applied in the production of fluorescent probes and sensors for various industrial applications.
Wirkmechanismus
The mechanism of action of Sulfo-Cy3.5-DBCO involves the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. The DBCO group in this compound reacts with azide groups on target molecules to form a stable triazole linkage. This reaction is highly specific and occurs under mild conditions without the need for a copper catalyst . The fluorescent properties of the cyanine dye allow for the visualization and tracking of the labeled molecules in various biological and chemical systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfo-Cy5-DBCO: Another sulfonated cyanine dye with a DBCO group, used for near-infrared imaging.
Sulfo-Cy5.5-DBCO: Similar to Sulfo-Cy5-DBCO but with different spectral properties, used for specific imaging applications.
Uniqueness
Sulfo-Cy3.5-DBCO is unique due to its specific spectral properties and high water solubility, which make it suitable for a wide range of applications in aqueous environments. Its ability to undergo SPAAC reactions without the need for a copper catalyst further enhances its utility in biological systems .
Eigenschaften
Molekularformel |
C53H46K3N3O13S4 |
|---|---|
Molekulargewicht |
1178.5 g/mol |
IUPAC-Name |
tripotassium;(2E)-3-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C53H49N3O13S4.3K/c1-52(2)47(54(5)43-25-23-38-40(50(43)52)28-36(70(58,59)60)30-45(38)72(64,65)66)18-13-19-48-53(3,4)51-41-29-37(71(61,62)63)31-46(73(67,68)69)39(41)24-26-44(51)55(48)27-12-6-7-20-49(57)56-32-35-16-9-8-14-33(35)21-22-34-15-10-11-17-42(34)56;;;/h8-11,13-19,23-26,28-31H,6-7,12,20,27,32H2,1-5H3,(H3-,58,59,60,61,62,63,64,65,66,67,68,69);;;/q;3*+1/p-3 |
InChI-Schlüssel |
CWMKEZUOJHRSLG-UHFFFAOYSA-K |
Isomerische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=C4C(C5=C(N4CCCCCC(=O)N6CC7=CC=CC=C7C#CC8=CC=CC=C86)C=CC9=C5C=C(C=C9S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,7-Naphthalenedisulfonic acid,5-(acetylamino)-4-hydroxy-3-[(2-methylphenyl)azo]-, disodium salt](/img/structure/B12370332.png)
![2-[4-(1,3-dimethyl-5-oxo-1,2,4-triazol-4-yl)phenyl]-1-(2-methoxyethyl)-N-(6-methoxypyridin-2-yl)-5-(trifluoromethyl)indole-7-carboxamide](/img/structure/B12370339.png)

![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(E)-2-phenylethenyl]-2,3-dihydrochromen-4-one](/img/structure/B12370357.png)
![2-Azabicyclo[2.2.2]octane-2,6-dicarboxylic acid, 2-(1,1-dimethylethyl) ester](/img/structure/B12370359.png)







